1-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
1-(3-Bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a bromophenyl group attached to a dihydrotriazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be synthesized through a multi-step process involving the reaction of 3-bromobenzoyl chloride with hydrazine hydrate to form 3-bromobenzohydrazide. This intermediate is then cyclized with formic acid to yield the desired triazolone compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazolone ring can be oxidized or reduced to form different derivatives with varying properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
- Substituted triazolones with different functional groups replacing the bromine atom.
- Oxidized or reduced derivatives of the triazolone ring.
Scientific Research Applications
1-(3-Bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, while the triazolone ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 1-(3-Bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(3-bromophenyl)-4H-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-2-1-3-7(4-6)12-8(13)10-5-11-12/h1-5H,(H,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGGXHGJXGAQOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105193-10-9 |
Source
|
Record name | 1-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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